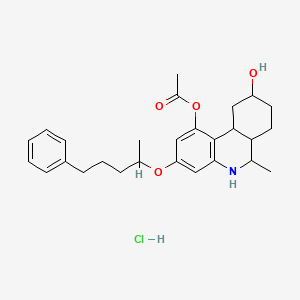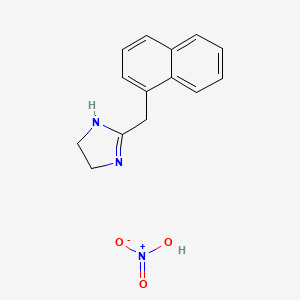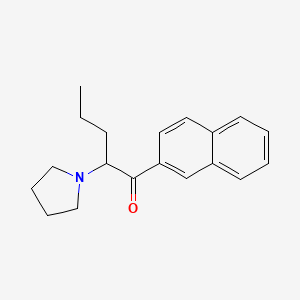
Decyl dihydrogen phosphate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Decyl dihydrogen phosphate can be synthesized through the reaction of decanol with phosphoric acid. The reaction typically involves the esterification of decanol with phosphoric acid under controlled conditions to produce this compound. The reaction can be represented as follows:
[ \text{C10H21OH} + \text{H3PO4} \rightarrow \text{C10H21OPO3H2} + \text{H2O} ]
Industrial Production Methods
In industrial settings, this compound is produced using large-scale esterification processes. The reaction is carried out in reactors where decanol and phosphoric acid are mixed and heated to facilitate the esterification process. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity of the final product. The product is then purified through distillation or other separation techniques to remove any unreacted starting materials and by-products .
Chemical Reactions Analysis
Types of Reactions
Decyl dihydrogen phosphate undergoes various chemical reactions, including:
Hydrolysis: In the presence of water, this compound can hydrolyze to produce decanol and phosphoric acid.
Esterification: It can react with alcohols to form esters.
Neutralization: It can react with bases to form salts.
Common Reagents and Conditions
Hydrolysis: Water, acidic or basic conditions.
Esterification: Alcohols, acidic catalysts.
Neutralization: Bases such as sodium hydroxide or potassium hydroxide.
Major Products Formed
Hydrolysis: Decanol and phosphoric acid.
Esterification: Esters of this compound.
Neutralization: Salts of this compound.
Scientific Research Applications
Decyl dihydrogen phosphate has several scientific research applications, including:
Chemistry: Used as a surfactant and emulsifying agent in various chemical formulations.
Biology: Employed in the study of membrane proteins and lipid bilayers due to its amphipathic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mechanism of Action
The mechanism of action of decyl dihydrogen phosphate involves its interaction with various molecular targets and pathways. As an amphipathic molecule, it can interact with lipid bilayers and membrane proteins, affecting their structure and function. In drug delivery systems, it can enhance the solubility and bioavailability of hydrophobic drugs by forming micelles or other colloidal structures. The phosphate group in this compound can also participate in hydrogen bonding and ionic interactions, contributing to its binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Similar Compounds
Octyl dihydrogen phosphate: Similar structure but with an eight-carbon alkyl chain.
Dodecyl dihydrogen phosphate: Similar structure but with a twelve-carbon alkyl chain.
Hexathis compound: Similar structure but with a sixteen-carbon alkyl chain.
Uniqueness
This compound is unique due to its ten-carbon alkyl chain, which provides a balance between hydrophobicity and hydrophilicity. This balance makes it particularly effective as a surfactant and emulsifying agent. Compared to shorter or longer alkyl chain analogs, this compound offers optimal surface-active properties and compatibility with various chemical and biological systems .
properties
CAS RN |
3921-30-0 |
|---|---|
Molecular Formula |
C10H23O4P |
Molecular Weight |
238.26 g/mol |
IUPAC Name |
decyl dihydrogen phosphate |
InChI |
InChI=1S/C10H23O4P/c1-2-3-4-5-6-7-8-9-10-14-15(11,12)13/h2-10H2,1H3,(H2,11,12,13) |
InChI Key |
SCIGVHCNNXTQDB-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOP(=O)(O)O |
Canonical SMILES |
CCCCCCCCCCOP(=O)(O)O |
Appearance |
Solid powder |
Other CAS RN |
3921-30-0 60476-40-6 68427-32-7 |
physical_description |
Liquid |
Pictograms |
Corrosive; Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
68427-32-7 (potassium salt) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
synonyms |
n-decyl phosphoric acid n-decyl phosphoric acid, monopotassium salt n-decyl phosphoric acid, potassium salt potassium n-decyl phosphate sodium decyl phosphate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




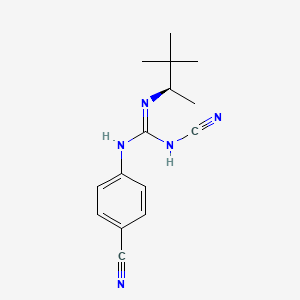


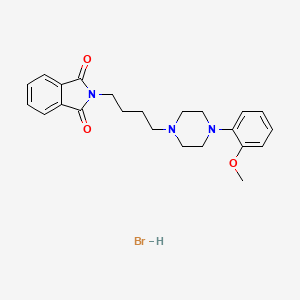
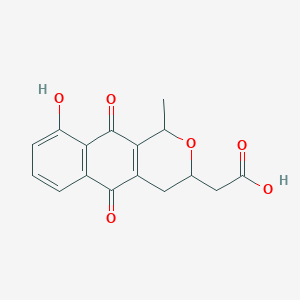
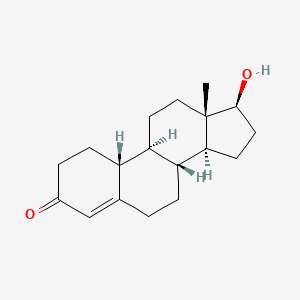
![(2S)-2-[[3-carboxy-5-[[(2S)-2-carboxy-6-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]hexan-2-yl]amino]-3-hydroxy-5-oxopentanoyl]amino]-6-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]-2-methylhexanoic acid](/img/structure/B1676934.png)
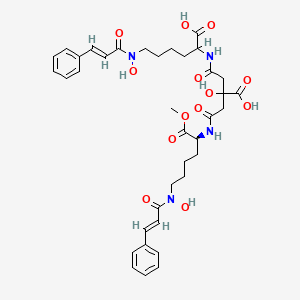
![4-[[(1S)-1-carboxy-5-[hydroxy-[(Z)-3-phenylprop-2-enoyl]amino]pentyl]amino]-2-[2-[[(1S)-1-carboxy-5-[hydroxy-[(E)-3-phenylprop-2-enoyl]amino]pentyl]amino]-2-oxoethyl]-2-hydroxy-4-oxobutanoic acid](/img/structure/B1676936.png)
